N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methoxyacetamide is a complex organic compound characterized by its unique molecular structure and potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocyclic structure, along with a methoxyacetamide functional group. The presence of these components suggests that the compound may exhibit interesting chemical and biological properties.
The compound can be sourced from specialized chemical suppliers and may be synthesized in laboratory settings. Its molecular formula is C14H16N2O3S, with a molecular weight of 292.36 g/mol. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methoxyacetamide.
This compound falls under the category of organic compounds, specifically as an amide derivative due to the presence of the amide functional group. It is also classified as a heterocyclic compound due to the inclusion of the benzothiophene ring.
The synthesis of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methoxyacetamide typically involves several key steps:
The synthesis may require optimization of reaction conditions such as temperature, pressure, and reaction time to achieve high yields. Catalysts may also be employed to facilitate certain steps in the synthesis process.
The molecular structure of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methoxyacetamide can be represented as follows:
Property | Data |
---|---|
Molecular Formula | C14H16N2O3S |
Molecular Weight | 292.36 g/mol |
IUPAC Name | N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methoxyacetamide |
InChI | InChI=1S/C14H16N2O3S/c1-9... |
InChI Key | TWERVFKPVYTPGD-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)NCC1=CC(=C(S1)C(C)C)O |
This structure indicates a complex arrangement with multiple functional groups that contribute to its chemical behavior.
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methoxyacetamide can undergo various chemical reactions:
Understanding these reactions is crucial for developing synthetic pathways for related compounds or for modifying existing compounds for specific applications.
The mechanism of action for N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methoxyacetamide involves its interaction with biological targets such as enzymes or receptors:
Further research is needed to elucidate the exact molecular targets and pathways involved in its action .
The physical properties of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methoxyacetamide include:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified in available data |
Solubility | Soluble in organic solvents; specific solubility data not available |
These properties are essential for understanding how the compound behaves under different conditions and its potential applications.
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methoxyacetamide has several scientific applications:
CAS No.: 143545-90-8
CAS No.: 2508-19-2
CAS No.:
CAS No.: 254114-34-6
CAS No.: